Methyl 4-(5-hydroxypentynyl)benzoate
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Overview
Description
Methyl 4-(5-hydroxypentynyl)benzoate is an organic compound with the molecular formula C₁₃H₁₄O₃ and a molecular weight of 218.252 g/mol . This compound is characterized by a benzoate ester functional group attached to a pentynyl chain with a hydroxyl group at the terminal position. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-hydroxypentynyl)benzoate typically involves the esterification of 4-(5-hydroxy-1-pentynyl)benzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-hydroxypentynyl)benzoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(5-oxo-1-pentynyl)benzoate.
Reduction: Formation of 4-(5-hydroxy-1-pentynyl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the reagent used.
Scientific Research Applications
Methyl 4-(5-hydroxypentynyl)benzoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(5-hydroxypentynyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(5-hydroxypentynyl)benzoate: Unique due to the presence of both hydroxyl and ester functional groups.
4-(5-hydroxy-1-pentynyl)benzoic acid: Lacks the ester group, affecting its reactivity and applications.
Methyl 4-(5-oxo-1-pentynyl)benzoate: Contains a carbonyl group instead of a hydroxyl group, altering its chemical properties.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structural features make it a valuable compound in both research and industrial contexts .
Properties
CAS No. |
123910-87-2 |
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Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl 4-(5-hydroxypent-1-ynyl)benzoate |
InChI |
InChI=1S/C13H14O3/c1-16-13(15)12-8-6-11(7-9-12)5-3-2-4-10-14/h6-9,14H,2,4,10H2,1H3 |
InChI Key |
GULZZYPYFIAHDS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CCCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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